molecular formula C8H8ClNO4S B13158928 4-methylphenyl N-(chlorosulfonyl)carbamate

4-methylphenyl N-(chlorosulfonyl)carbamate

Cat. No.: B13158928
M. Wt: 249.67 g/mol
InChI Key: IJJWMUPAVCQONZ-UHFFFAOYSA-N
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Description

4-methylphenyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C8H8ClNO4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a chlorosulfonyl group attached to a carbamate moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 4-methylphenyl isocyanate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methylphenyl isocyanate+chlorosulfonic acid4-methylphenyl N-(chlorosulfonyl)carbamate\text{4-methylphenyl isocyanate} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 4-methylphenyl isocyanate+chlorosulfonic acid→4-methylphenyl N-(chlorosulfonyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-methylphenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.

    Amidation: It can be used as a precursor in amidation reactions, particularly in the formation of amides from amines.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as indium triflate and tin catalysts are often employed to facilitate reactions.

    Solvents: Reactions are typically carried out in solvents like toluene or dichloromethane.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, amidation reactions yield amides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

4-methylphenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamate derivatives.

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methylphenyl N-(chlorosulfonyl)carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl [4-(chlorosulfonyl)phenyl]carbamate: Similar in structure but lacks the methyl group on the phenyl ring.

    4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Contains a methylthio group, offering different reactivity and applications.

Uniqueness

4-methylphenyl N-(chlorosulfonyl)carbamate is unique due to the presence of both a chlorosulfonyl group and a carbamate moiety, providing a combination of reactivity and stability that is valuable in various chemical processes. Its specific structure allows for targeted applications in organic synthesis and industrial chemistry.

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

(4-methylphenyl) N-chlorosulfonylcarbamate

InChI

InChI=1S/C8H8ClNO4S/c1-6-2-4-7(5-3-6)14-8(11)10-15(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

IJJWMUPAVCQONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NS(=O)(=O)Cl

Origin of Product

United States

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